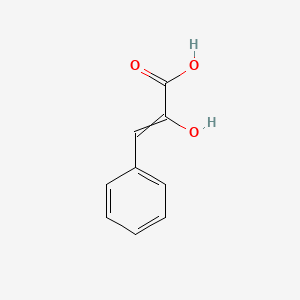

2-hydroxy-3-phenylprop-2-enoic acid

Cat. No. B1214583

M. Wt: 164.16 g/mol

InChI Key: DEDGUGJNLNLJSR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07981650B2

Procedure details

Ferulic acid determination. Enzymatic hydrolysates were dilued to ½ with methanol 100%, centrifuged at 12,000×g for 5 min and supernatants were filtered through a 0.2 μm nylon filter (Gelman Sciences, Acrodisc 13, Ann Arbor, Mich.). Filtrates were analyzed by HPLC (25 μL injected). HPLC analyses were performed at 280 nm and 30° C. on a HP1100 model (Hewlett-Packard Rockville, Md.) equipped with a variable UV/VIS detector, a 100-position autosampler-autoinjector. Separations were achieved on a Merck RP-18 reversed-phase column (Chromolith 3.5 μm, 4.6×100 mm, Merck). The flow rate was 1.4 ml/min. The mobile phase used was 1% acetic acid and 10% acetonitrile in water (A) versus acetonitrile 100% (B) for a total running time of 20 min, and the gradient changed as follows: solvent B started at 0% for 2 min, then increased to 50% in 10 min, to 100% in 3 min until the end of running. Data were processed by a HP 3365 ChemStation and quantification was performed by external standard calibration.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:14])(=[O:13])/[CH:2]=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9](O)=[C:6](OC)[CH:5]=1.C[OH:16]>>[OH:16][C:2](=[CH:3][C:4]1[CH:12]=[CH:11][CH:9]=[CH:6][CH:5]=1)[C:1]([OH:14])=[O:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

supernatants were filtered through a 0.2 μm nylon

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter (Gelman Sciences, Acrodisc 13, Ann Arbor, Mich.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were performed at 280 nm and 30° C. on a HP1100 model (Hewlett-Packard Rockville, Md.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a variable UV/VIS detector

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for a total running time of 20 min

|

|

Duration

|

20 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

solvent B started at 0% for 2 min

|

|

Duration

|

2 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

increased to 50% in 10 min, to 100% in 3 min until the end

|

|

Duration

|

3 min

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |